2-(1H-1,2,4-triazol-1-yl)quinoxaline
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Overview
Description
2-(1H-1,2,4-triazol-1-yl)quinoxaline is a compound that contains a quinoxaline core and a 1,2,4-triazole moiety . It belongs to a class of compounds known as 1,2,4-triazole derivatives .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in several studies. For instance, a series of novel (E)-2-(4-(1H-1,2,4-triazol-1-yl)styryl)-4-(alkyl/arylmethyleneoxy)quinazoline derivatives were synthesized in good to excellent yields . Another study reported a metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis
The molecular structure of this compound derivatives has been confirmed by various spectroscopic techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound derivatives have been studied. For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been analyzed using various techniques. For instance, the yield, melting point, and NMR spectra of some derivatives have been reported .Scientific Research Applications
Luminescent Materials
A study explored quinoline-triazoles for their luminescent properties, focusing on the relationship between lattice hydrogen-bonding interaction and crystal growth direction. These compounds exhibited thermal stability and blue-green emission in solution, suggesting their potential in luminescent material applications (Bai, Young, & Hor, 2017).
Pharmaceutical Research
Quinoline derivatives have been investigated for their pharmacological properties. For instance, certain quinoxaline-2,3-diones showed significant binding affinity for the glycine site of the NMDA receptor, indicating potential as receptor antagonists (Fray et al., 2001). Additionally, [1,2,4]Triazolo[4,3-a]quinoxaline derivatives were synthesized and demonstrated notable anticonvulsant properties in pharmacological evaluations (Alswah et al., 2013).
Antitubercular Agents
A series of 1,2,4-triazolo[4,3-a]quinoxalines were developed and showed antitubercular activity, highlighting the potential of quinoline-triazole derivatives in treating tuberculosis (Sekhar, Rao, & Kumar, 2011).
Antimicrobial Activity
The antibacterial activity of 1,2,3-triazole-linked quinoxaline derivatives was explored, revealing that some compounds, such as 6b, exhibited better activity against Pseudomonas aeruginosa than standard drugs like tetracycline (Keivanloo et al., 2016).
Synthesis and Chemical Properties
Research into the synthesis of triazoloquinoxalines and their analogs, such as the efficient one-pot synthesis approach for quinoline-based derivatives, demonstrates the versatility and reactivity of these compounds in chemical synthesis (Ladani & Patel, 2015). Another study achieved high yields in triazole cyclization using microwave methods, emphasizing advancements in synthesis techniques for these heterocycles (Yang et al., 2009).
Safety and Hazards
Future Directions
Future research on 2-(1H-1,2,4-triazol-1-yl)quinoxaline derivatives could focus on further exploring their potential applications, particularly in the field of medicinal chemistry. For instance, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mechanism of Action
Target of Action
The primary target of 2-(1H-1,2,4-triazol-1-yl)quinoxaline is the aromatase enzyme . This enzyme is involved in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .
Mode of Action
This compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the conversion of androgens to estrogens .
Biochemical Pathways
The inhibition of the aromatase enzyme by this compound affects the estrogen biosynthesis pathway . This leads to a decrease in the level of circulating estrogens, which can inhibit the growth of estrogen-dependent cancer cells .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound is known to improve pharmacokinetic properties by forming hydrogen bonds with different targets .
Result of Action
The molecular effect of this compound’s action is the inhibition of the aromatase enzyme, leading to a decrease in estrogen production . On a cellular level, this can result in the inhibition of the growth of estrogen-dependent cancer cells .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Some studies suggest that this compound may have cytotoxic activities against certain cancer cell lines . It is hypothesized that 2-(1H-1,2,4-triazol-1-yl)quinoxaline may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c1-2-4-9-8(3-1)12-5-10(14-9)15-7-11-6-13-15/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZVBBGWPWLVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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